molecular formula C19H21ClN2O4S2 B2898206 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide CAS No. 1798515-79-3

2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2898206
CAS No.: 1798515-79-3
M. Wt: 440.96
InChI Key: JFHFFJXOSXFFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a chemical compound supplied for laboratory research use. It is provided with the CAS Number 1798515-79-3 and has a molecular formula of C19H21ClN2O4S2 and a molecular weight of 440.96 g/mol . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can purchase this compound from various suppliers, with available quantities ranging from 1mg to 50mg . As a synthetically derived molecule featuring a 1,4-thiazepane core and a sulfonyl phenoxyacetamide structure, it represents an interesting scaffold for medicinal chemistry and drug discovery research. Compounds containing the 1,4-thiazepane structure are of significant interest in pharmaceutical research due to their presence in various bioactive molecules . Future research may explore its potential biological activities and applications.

Properties

IUPAC Name

2-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27-18)28(24,25)15-7-5-14(6-8-15)26-13-19(21)23/h1-8,18H,9-13H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHFFJXOSXFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and the biological activity associated with this compound, including its interactions with enzymes and potential therapeutic applications.

Structural Characteristics

The compound features a thiazepane ring, a chlorophenyl group, and a sulfonamide moiety. The thiazepane ring system is known for its ability to participate in various biological interactions, making it a subject of interest in drug design. The presence of the sulfonyl group enhances the compound's ability to interact with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. Specifically, studies have shown that thiazepane derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial in maintaining acetylcholine levels in the brain, thus improving cognitive function .

Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, thiazepane derivatives have shown significant activity against breast and colon cancer cells, suggesting that this class of compounds may be developed for cancer therapies .

Case Studies

  • Thiazepane Derivatives as AChE Inhibitors : A study synthesized several thiazepane derivatives and evaluated their inhibitory effects on AChE. Among these, one derivative exhibited an IC50 value of 2.7 µM, indicating potent inhibitory activity . This suggests that this compound could similarly inhibit AChE due to its structural similarities.
  • Antiproliferative Activity : Another investigation focused on the antiproliferative effects of thiazepane-based compounds against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast and lung cancer models, highlighting their potential as anticancer agents .

The proposed mechanisms of action for the biological activity of this compound include:

  • Enzyme Binding : The structural components allow for binding to the active sites of enzymes like AChE, disrupting their normal function.
  • Cell Cycle Arrest : Antiproliferative effects may result from interference with cell cycle progression in cancer cells.

Scientific Research Applications

The compound 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its potential biological activities and applications. This article will explore the applications of this compound, focusing on its medicinal and pharmacological properties, as well as its implications in chemical research.

Chemical Properties and Structure

The compound belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms. The presence of the chlorophenyl group and the sulfonyl moiety enhances its chemical reactivity and biological interactions. The molecular formula is C15H21ClN2O3S2C_{15}H_{21}ClN_2O_3S_2, with a molecular weight of approximately 376.9 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that thiazepane derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human pancreatic cancer cell lines (PANC-1 and BxPC-3), thiazepane derivatives were shown to induce G2/M phase arrest, leading to reduced cell viability and altered expression of cancer stem cell markers .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazepane derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Example:

Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of thiazepane derivatives. Preliminary studies suggest that these compounds may possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents.

Evidence:

Compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity .

Synthetic Intermediates

Due to its unique structure, this compound can serve as an important intermediate in organic synthesis. It can be utilized in the development of more complex molecules for pharmaceutical applications.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound can provide insights into how modifications affect biological activity. This is crucial for optimizing lead compounds in drug discovery processes.

Table 1: Biological Activities of Thiazepane Derivatives

Activity TypeCompound TypeObserved Effect
AntitumorThiazepane DerivativesInduction of apoptosis
Anti-inflammatorySulfonamide DerivativesInhibition of cytokine production
AntimicrobialThiazepane-based CompoundsActivity against Gram-positive bacteria

Table 2: Synthetic Routes for Thiazepane Derivatives

StepReaction TypeKey Reagents
CyclizationFormation of thiazepane ringSulfur-containing precursors
SubstitutionIntroduction of chlorophenyl groupChlorinated aromatic compounds
SulfonylationAddition of sulfonyl groupSulfonating agents

Comparison with Similar Compounds

Table 1: Structural Comparison of Related Compounds

Compound Name/Identifier Core Structure Substituents/Modifications Key NMR Shifts (δ, ppm) Reference
Target Compound 1,4-Thiazepane 2-Chlorophenyl, phenoxy-sulfonyl, acetamide Not reported in evidence -
3ae/3af (1:1 mixture) Benzimidazole 5-/6-Methoxy, pyridylmethyl-sulfinyl, phenoxy-acetamide 1H-NMR (DMSO-d6): δ 2.05–8.21
3ag Benzimidazole Trifluoroethoxy-pyridylmethyl-sulfinyl, phenoxy-acetamide 1H-NMR (DMSO-d6): δ 2.05–8.21
3j/3k (2:1 mixture) Benzimidazole Methoxy-pyridylmethyl-sulfinyl, N-(2-pyridyl)acetamide 1H-NMR (CDCl3): δ 2.21–8.75
3z Benzimidazole 3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridylmethyl-sulfinyl, phenoxy-acetamide Not explicitly detailed
N,N-Diphenyl acetamide analogs Chalcone-acryloyl-phenoxy Variants: 4-chlorophenyl, 4-bromophenyl, 3,4,5-trimethoxyphenyl substituents Synthetic route via chloroacetylation

Key Observations:

Core Heterocycle: The target compound’s 1,4-thiazepane core contrasts with benzimidazole or pyridine-based cores in analogs (e.g., 3ae, 3ag).

Sulfonyl Linkers: All compounds feature sulfonyl groups, but the target’s sulfonyl-phenoxy linkage differs from the sulfinyl-benzimidazole linkages in analogs (e.g., 3j/3k). Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity .

Substituent Variability : The 2-chlorophenyl group in the target is distinct from methoxy, trifluoroethoxy, or pyridyl groups in analogs. Chlorine’s electron-withdrawing effects may influence electronic distribution and receptor affinity .

Critical Differences:

  • Synthetic Efficiency : The target compound’s synthesis may face challenges in thiazepane ring formation, whereas benzimidazole-based analogs (e.g., 3ae , 3ag ) achieve high yields (73–87%) via established sulfonylation protocols .
  • Solubility and NMR Profiles : Analogs with pyridyl or trifluoroethoxy groups (e.g., 3ag ) exhibit distinct 1H-NMR shifts (e.g., δ 4.81–4.99 for AB quartets), suggesting varied electronic environments compared to the target compound .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent, insights can be extrapolated from analogs:

  • Benzimidazole Derivatives (e.g., 3ae, 3j): Known for proton pump inhibition (e.g., omeprazole-like activity) due to sulfinyl-benzimidazole motifs . The target’s thiazepane may redirect activity toward other targets (e.g., ion channels).
  • The target’s lack of chalcone moieties may reduce such effects .

Q & A

Q. How to elucidate metabolic pathways and potential toxicity?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use computational tools (e.g., MetaSite, StarDrop) to predict Phase I/II metabolism. In silico toxicity screening (e.g., ProTox-II) identifies structural alerts for hepatotoxicity or mutagenicity .

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